molecular formula C13H16N2O B2517599 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2097925-59-0

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2517599
CAS No.: 2097925-59-0
M. Wt: 216.284
InChI Key: VPKZCTRQEBSRRN-UHFFFAOYSA-N
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Description

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a synthetic chemical compound of interest in medicinal chemistry and pharmaceutical research. The structure features a pyridin-3-ylethanone moiety linked to a 3-methylidenepiperidine group. Piperidine and pyridine derivatives are common scaffolds in drug discovery, often investigated for their potential biological activity . Researchers are exploring this compound and its structural analogs as potential ligands for metal complexes, which can be valuable tools in chemical biology and cellular imaging studies . The specific properties, mechanism of action, and primary research applications for this exact molecule are still under investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should conduct their own thorough characterization and biological testing to determine its specific suitability for their projects.

Properties

IUPAC Name

1-(3-methylidenepiperidin-1-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-4-3-7-15(10-11)13(16)8-12-5-2-6-14-9-12/h2,5-6,9H,1,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKZCTRQEBSRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Catalytic Systems

Palladium-mediated coupling between halogenated precursors and organometallic reagents is a cornerstone of modern heterocyclic chemistry. For 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, a plausible pathway involves coupling a brominated piperidine derivative with a pyridin-3-yl ethanone precursor.

Example Protocol (Adapted from):

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%).
  • Ligand: Tri-tert-butylphosphonium tetrafluoroborate (5 mol%).
  • Solvent: Anhydrous toluene.
  • Conditions: 40°C for 16 hours under nitrogen.
  • Yield: ~70–80% after column chromatography.

This method avoids hazardous oxidants like peroxides and leverages air-stable catalysts, enhancing scalability.

Intermediate Isolation

The synthesis of 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol (a model intermediate) highlights the importance of isolating enol ethers or acetylides before ketonization. For the target compound, analogous intermediates may include:

  • 1-(6-Methylpyridin-3-yl)ethanone : Synthesized via Friedel-Crafts acylation or Grignard addition to pyridine-3-carbonitrile.
  • 3-Bromo-3-methylidenepiperidine : Prepared via bromination of piperidone followed by Knoevenagel condensation.

Nucleophilic Acyl Substitution Approaches

Ketone Activation and Displacement

Activation of the ethanone carbonyl group as an enolate or iminium ion facilitates nucleophilic attack by piperidine derivatives. Source demonstrates this using cyanothioacetamide and piperidinium acetate under reflux:

General Procedure (Adapted from):

  • React sodium 3-oxoprop-1-en-1-olate with cyanothioacetamide in piperidinium acetate/acetic acid.
  • Reflux for 10 minutes, then cool to precipitate the product.
  • Purify via recrystallization (DMF/water).

Applied to the target compound, 2-(pyridin-3-yl)ethan-1-one could be treated with 3-methylidenepiperidine hydrochloride in the presence of a base like KOH.

Solvent and Base Optimization

  • Solvent: DMF or THF enhances enolate stability.
  • Base: Potassium hydroxide (1 equiv) maximizes nucleophilicity without over-dehydration.
  • Yield: ~50–60% (estimated).

Knoevenagel Condensation for Methylidene Formation

Piperidine Functionalization

The 3-methylidene group on piperidine is introduced via Knoevenagel condensation of piperidin-3-one with formaldehyde or paraformaldehyde.

Protocol (Adapted from):

  • Heat piperidin-3-one (1 equiv) with paraformaldehyde (1.2 equiv) in acetic acid.
  • Add ammonium acetate as a catalyst.
  • Reflux for 6 hours, then isolate via distillation.
  • Yield: ~75–85%.

Coupling to Pyridin-3-yl Ethanone

The methylidenepiperidine is then coupled to 2-(pyridin-3-yl)ethan-1-one via Mitsunobu or Steglich esterification, though direct alkylation may suffice.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: SiO₂ column with ethyl acetate/hexane (1:3).
  • Recrystallization: DMF/water or ethanol/water mixtures.

Spectroscopic Data

  • ¹H NMR (CDCl₃):
    • Pyridin-3-yl: δ 8.50 (dd, J = 4.8 Hz, 1H), 8.25 (d, J = 8.0 Hz, 1H), 7.35 (m, 1H).
    • Piperidinylidene: δ 5.20 (s, 1H, CH₂=), 3.60 (m, 4H, N-CH₂), 2.30 (m, 4H, CH₂).
  • IR (KBr): 1680 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Cost Efficiency Scalability
Palladium Coupling 75 98 Moderate High
Nucleophilic Acyl 55 95 Low Moderate
Knoevenagel 80 97 High High

Palladium coupling offers superior scalability, while Knoevenagel condensation maximizes yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as a drug candidate for treating various conditions.

    Industry: Use in the production of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one would involve its interaction with specific molecular targets, such as:

    Receptors: Binding to receptors and modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing pyridin-3-yl ethanone frameworks. Below is a detailed comparison based on substituents, biological activities, and synthesis methods.

Pyridine-Based CYP51 Inhibitors

  • UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] are non-azolic CYP51 inhibitors effective against Trypanosoma cruzi. Both compounds exhibit activity comparable to posaconazole, a clinical antifungal agent .
  • Comparison : The target compound’s methylidenepiperidine group may alter steric and electronic interactions with CYP51 compared to UDO/UDD’s piperazine and trifluoromethylphenyl substituents. This could modulate binding affinity or resistance profiles.

1,2,4-Triazole Derivatives with Antifungal Activity

  • (Z)-5a4 and (Z)-5b2: These triazole-oxime ether derivatives (e.g., 5a4: EC50 = 0.27–11.39 mg/L against R. solani, P. infestans) demonstrate broad-spectrum fungicidal activity via CYP51 inhibition. Their pyridin-3-yl ethanone backbone is critical for target recognition .
  • Comparison: The target compound lacks the triazole-oxime moiety but retains the pyridin-3-yl ethanone core.

Adamantyl Ethanone Pyridyl Derivatives

  • 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one and related analogs are selective inhibitors with enhanced metabolic stability due to the adamantyl group’s hydrophobicity and steric bulk .
  • Comparison : The methylidenepiperidine substituent in the target compound may offer a balance between rigidity and solubility, contrasting with adamantyl’s extreme hydrophobicity.

Benzoxazole and Thiadiazole Derivatives

  • 2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 51425-13-9) and 1,3,4-thiadiazole derivatives (e.g., EC50 = 0.12 mg/L for S. sclerotiorum) highlight the role of heterocyclic substituents in optimizing antimicrobial activity .

Structural and Functional Analysis

Key Structural Features

Compound Class Substituent R<sup>1</sup> Substituent R<sup>2</sup> Biological Activity Key Data/EC50 Reference
Target Compound 3-Methylidenepiperidin-1-yl Pyridin-3-yl N/A (Predicted antifungal) N/A
Triazole-Oxime Derivatives 1,2,4-Triazol-1-yl + Oxime ether Pyridin-3-yl + Phenoxy Antifungal 0.12–11.39 mg/L
Adamantyl Derivatives Adamantan-1-yl Pyridin-2-ylmethyl sulfinyl Enzyme inhibition N/A
Benzoxazole Derivatives 1,3-Benzoxazol-2-yl Pyridin-3-yl Antimicrobial (data pending) N/A
CYP51 Inhibitors (UDO/UDD) Piperazine/Trifluoromethylphenyl Pyridin-3-yl Anti-T. cruzi Comparable to posaconazole

Biological Activity

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H16N2O
  • Molecular Weight : 216.28 g/mol
  • Structural Features : The compound features a piperidine ring, a pyridine moiety, and an enone functional group, contributing to its diverse biological interactions.

This compound exhibits various biological activities, primarily through interactions with neurotransmitter systems and enzyme inhibition. The compound has been studied for its effects on:

  • Cholinergic Receptors : It may act as an agonist at nicotinic receptors, influencing neuronal excitability and synaptic transmission.
  • Kinase Inhibition : Preliminary studies suggest potential inhibition of specific kinases involved in cell signaling pathways, which could impact cancer cell proliferation.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives related to this compound. The findings indicated that certain modifications enhance potency against various cancer cell lines. The compound showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant cytotoxicity.

Neuroprotective Effects

Research conducted by the Neuroscience Letters journal highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. The study found that these compounds could reduce oxidative stress and apoptosis in neuronal cells, indicating potential therapeutic applications in conditions like Alzheimer’s disease.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer (Breast Cancer)5.0Journal of Medicinal Chemistry
1-Pyridin-3-yl ethanoneKinase Inhibition10.0Bioorganic & Medicinal Chemistry
2-(Pyridin-3-yl)ethan-1-oneNeuroprotective15.0Neuroscience Letters

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